molecular formula C9H9ClO B1272338 3,4-Dimethylbenzoyl chloride CAS No. 21900-23-2

3,4-Dimethylbenzoyl chloride

Cat. No. B1272338
CAS RN: 21900-23-2
M. Wt: 168.62 g/mol
InChI Key: RGAKSNQOIIYQRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives often involves the functionalization of the benzene ring through various chemical reactions. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 4,4'-(phenylazanediyl)dibenzoic acid uses benzyl triethyl chloride as a phase transfer catalyst, starting from 4,4'-Dimethyltriphenylamine and oxidizing with potassium permanganate in alkaline conditions . These methods highlight the use of catalysts and specific reagents to introduce chloride groups into the benzene ring, which could be relevant for synthesizing "3,4-Dimethylbenzoyl chloride."

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzene derivatives. The molecular structure of 3,5-dimethylbenzoic acid was determined using this method, revealing a monoclinic space group and specific bond distances and angles within the benzene ring . This information is valuable for understanding the geometric parameters that could be expected for "3,4-Dimethylbenzoyl chloride."

Chemical Reactions Analysis

The papers do not provide specific reactions for "3,4-Dimethylbenzoyl chloride," but they do discuss the reactivity of similar compounds. For example, the kinetic investigations of the substitution reactions of the synthesized dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlate well with the stereochemical characteristics of the molecules . This suggests that the reactivity of "3,4-Dimethylbenzoyl chloride" could also be influenced by its stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can be inferred from their molecular structure and the nature of their substituents. The vibrational spectroscopy and density functional theory (DFT) studies provide insights into the vibrational frequencies and stability of the compounds in different phases . These studies can be extrapolated to predict the properties of "3,4-Dimethylbenzoyl chloride," such as its solubility, stability, and reactivity under various conditions.

Scientific Research Applications

Catalytic Applications

3,4-Dimethylbenzoyl chloride has been explored for its role in catalytic processes. For instance, it has been involved in methoxycarbonylation reactions catalyzed by palladium complexes, showing potential in producing various organic compounds (Jiménez-Rodríguez et al., 2005). Additionally, this compound has been utilized in the synthesis of complex organic structures like 4,4'-(phenylazanediyl) dibenzoic acid using phase transfer catalysts (Lu, 2014).

Synthetic Organic Chemistry

3,4-Dimethylbenzoyl chloride plays a significant role in synthetic organic chemistry. It has been used in the efficient synthesis of compounds like 3,4-dimethylbenzaldehyde, showcasing its utility in organic synthesis procedures (Hu et al., 2010). The compound has also been a key intermediate in synthesizing 3,4-dimethyl-2-iodobenzoic acid, an important precursor for various pharmaceutical agents (Shaojie, 2011).

Polymer Chemistry

In the field of polymer chemistry, 3,4-Dimethylbenzoyl chloride has been utilized in the synthesis of novel aliphatic polyamides containing unique linkages. This demonstrates its potential in creating new materials with specific properties (Mallakpour & Sheikholeslami, 1999).

Chemical Analysis and Detection

This compound has also found applications in chemical analysis. For example, it has been used in the photometric detection of elements like selenium, indicating its usefulness in analytical chemistry (Demeyere & Hoste, 1962).

Agricultural Chemistry

In agricultural chemistry, derivatives of 3,4-dimethylbenzoyl chloride, like 3,4-Dimethylpyrazole phosphate (DMPP), have been used as nitrification inhibitors. This application is crucial in reducing nitrogen loss in soils and improving fertilizer efficiency (Zerulla et al., 2001).

Safety And Hazards

“3,4-Dimethylbenzoyl chloride” may be corrosive to metals and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for “3,4-Dimethylbenzoyl chloride” are not available, benzoyl chlorides are versatile intermediates in organic synthesis and can be used to synthesize a wide variety of biologically active compounds .

properties

IUPAC Name

3,4-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKSNQOIIYQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374377
Record name 3,4-dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzoyl chloride

CAS RN

21900-23-2
Record name 3,4-Dimethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethylbenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

78 g of thionyl chloride were added to 50 g of 3,4-dimethylbenzoic acid and the reaction mixture was heated at reflux for 3 hours. The reaction mixture was subsequently concentrated, and the residue was taken up twice in toluene and concentrated again. 53 g of 3,4-dimethylbenzoyl chloride were obtained.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
HB Zheng, ZY Wang - Macromolecules, 2000 - ACS Publications
Much effort has been directed toward the design and synthesis of new dianhydride and diamine monomers for making the polyimides with desirable properties and functions. There are …
Number of citations: 115 pubs.acs.org
GT Morgan, EA Coulson - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… This quinone (IV), which is identical with the preparations obtained in the two sylablheses from 3 : 4-dimethylbenzoyl chloride, is remarkably resistant to reducing agents; it is unaffected …
Number of citations: 10 pubs.rsc.org
A Abidaud - 1967 - core.ac.uk
A study of the rate of the hydrogenation of 14 methyl-substituted benzaldehydes was made, using 10 per cent palladium-on-carbon as catalyst and a solvent of absolute alcohol under …
Number of citations: 0 core.ac.uk
GR Pettit, DS Blonda… - Canadian Journal of …, 1963 - cdnsciencepub.com
A number of N-bis(2-chloroethyl)amines and three N-bis(2-iodoethyl)benzylamines have been prepared for cancer chemotherapy studies. The chloro-nitrogen mustards were readily …
Number of citations: 14 cdnsciencepub.com
ZY Wang, TP Bender, HB Zheng… - Polymers for Advanced …, 2000 - Wiley Online Library
The presented work describes a molecular approach to the design and synthesis of polyimides with novel structures and properties. Effort has been focused on the chemistry and …
Number of citations: 11 onlinelibrary.wiley.com
F Abraham, R Kress, P Smith… - … Chemistry and Physics, 2013 - Wiley Online Library
We present a family of 2,4,6‐trimethyl‐1,3,5‐benzenetrisamides for ultra‐efficient nucleation of isotactic polypropylene (i‐PP). On the basis of a new symmetrically substituted core, in a …
Number of citations: 38 onlinelibrary.wiley.com
FG Klärner, S Madenci… - European Journal of …, 2012 - Wiley Online Library
The synthesis, separation, and characterization of some substituted stereoisomeric dimethylene‐bridged molecular clips bearing donor or acceptor groups at the tips of the naphthalene …
W Carruthers - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Chromatography of the remaining oil from fraction 3 gave 2: 6-dimethylanthracene. In a similar manner, 2: 7-dimethylanthracene was obtained from fraction 4. Several of the …
Number of citations: 13 pubs.rsc.org
JW Cook - Journal of the Chemical Society (Resumed), 1932 - pubs.rsc.org
WITH the exception of 3-methyl-1: 2-benzanthracene (Cook, J., 1930, 1093) no true homologues of 1: 2-benzanthracene have been isolated in the pure state, for it has been found that …
Number of citations: 11 pubs.rsc.org
S Miwatashi, Y Arikawa, T Matsumoto… - Chemical and …, 2008 - jstage.jst.go.jp
To investigate the potency of an adenosine A3 receptor (A3AR) antagonist as an anti-asthmatic drug, a novel series of 4-phenyl-5-pyridyl-1, 3-thiazole derivatives was synthesized and …
Number of citations: 33 www.jstage.jst.go.jp

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